REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[C:9]([N+]([O-])=O)[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15].C(O)(=[O:20])C>[Fe]>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9](=[O:20])[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15]
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Name
|
2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C=C(C)[N+](=O)[O-])S(=O)(=O)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
46 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove iron residues
|
Type
|
WASH
|
Details
|
washing with dichloromethane (300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer is removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with more DCM (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red solution
|
Type
|
CUSTOM
|
Details
|
The titled product crystallises from this solution on standing
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1S(=O)(=O)C)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |